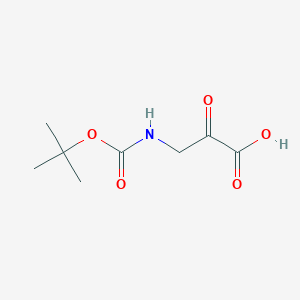
3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents such as tetrahydrofuran (THF) and chloroform in biphasic mixtures with aqueous sodium bicarbonate can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Major Products
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various synthetic applications .
Scientific Research Applications
Scientific Applications of 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid
This compound is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines due to its stability and ease of removal.
Applications
- Chemistry this compound is used in the synthesis of peptides and amino acids, acting as a protected intermediate. The Boc group stabilizes the amine functionality during synthetic transformations and can be selectively removed under mild acidic conditions, allowing for the sequential construction of complex molecules without interference from reactive amine groups.
- Biology This compound is employed in the preparation of biologically active compounds and enzyme inhibitors. Research indicates that derivatives of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid (a similar compound) may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival. It has also been suggested that the compound can influence signaling pathways related to cell growth and differentiation, particularly through interactions with PI3K/Akt and MAPK pathways, which are crucial in cancer biology.
- Medicine this compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Derivatives of related compounds have demonstrated antitumor effects against ovarian and colon cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis.
- Industry This compound is applied in the production of fine chemicals and specialty materials. Industrial production follows similar synthetic routes as laboratory synthesis but on a larger scale; flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to traditional batch processes.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Deprotection Reactions The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid in methanol.
- Substitution Reactions This compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)methylbenzoic acid
- 3-((tert-Butoxycarbonyl)amino)phenylboronic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-2-aminopropanoic acid
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it highly valuable in peptide synthesis and other applications where precise control over functional groups is required .
Properties
CAS No. |
724793-81-1 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h4H2,1-3H3,(H,9,13)(H,11,12) |
InChI Key |
AJBNGTVCITWPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















